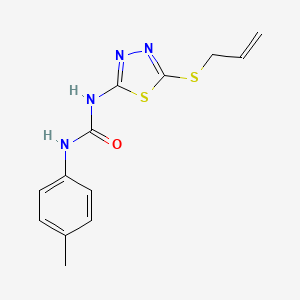

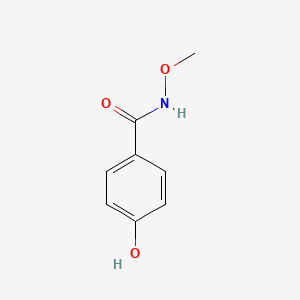

![molecular formula C19H30N2O2 B2810330 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine CAS No. 701970-66-3](/img/structure/B2810330.png)

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, also known as A-366, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

- Antibacterial Efficacy : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including structures similar to 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, have demonstrated potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. One specific compound showed significant biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, indicating its potential as a strong antibacterial agent (Mekky & Sanad, 2020).

- Cytotoxic Activities : The study also explored the cytotoxic activities of these compounds, revealing their potential in further medical applications.

Neuroprotective and Antioxidant Properties

- Alzheimer's Disease Treatment : A study on dimethyl-carbamic acid derivatives, closely related to the piperazine structure, indicated their potential as multi-target therapeutic neuroprotective agents for treating Alzheimer's disease. These compounds showed acetylcholinesterase inhibition and antioxidant properties, suggesting their significance in neuroprotective strategies (Lecanu et al., 2010).

Antimicrobial Studies

- Antimicrobial Evaluation : Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. Among these, some compounds demonstrated excellent antibacterial and antifungal activities, highlighting the potential of piperazine structures in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Therapeutic Applications in Central Nervous System Disorders

- Central Pharmacological Activity : Piperazine derivatives, including structures similar to 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine, are known for their central pharmacological activity, particularly in activating the monoamine pathway. These compounds have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs, demonstrating the versatility of the piperazine moiety in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).

Anticancer Properties

- Antiproliferative Activity : Research on novel 1-(2-aryl-2-adamantyl)piperazine derivatives showed antitumor properties against various cancer cell lines, including HeLa cervical carcinoma and MDA MB 231 breast cancer. These findings suggest the potential of piperazine derivatives in anticancer drug development (Fytas et al., 2015).

Mechanism of Action

Target of Action

The primary target of 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine is acetylcholinesterase (AChE) . AChE is an enzyme that belongs to the cholinesterase family. Its main biological function is to terminate impulse transmission at cholinergic synapses by catalyzing the rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine acts as an inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the brain. This can help improve cognitive function and memory .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway . This pathway involves the neurotransmitter acetylcholine and plays a crucial role in memory and cognition. By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of cognitive decline .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function and memory . This makes 1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .

properties

IUPAC Name |

1-[4-(3,5-dimethyladamantane-1-carbonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14(22)20-4-6-21(7-5-20)16(23)19-10-15-8-17(2,12-19)11-18(3,9-15)13-19/h15H,4-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXDFVIPKURLPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

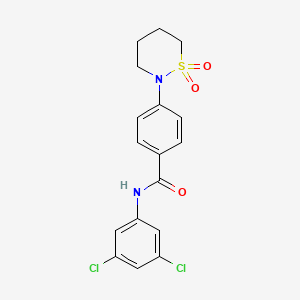

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2810256.png)

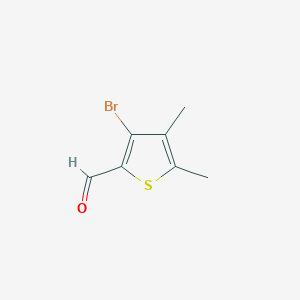

![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)

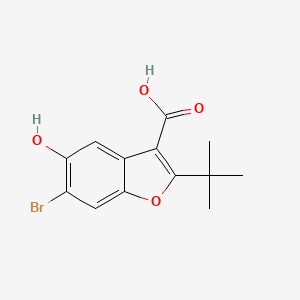

![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)

![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)

![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2810268.png)

![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)